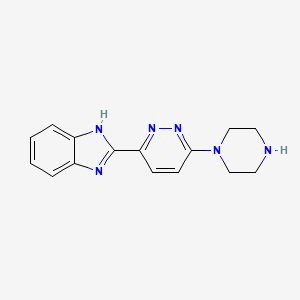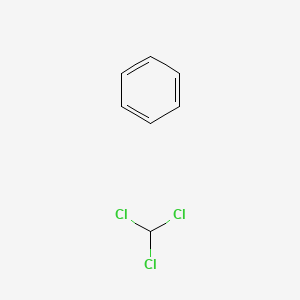
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate
Übersicht
Beschreibung
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate: is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a tert-butyl group, a bromopyridinyl moiety, and a methylcarbamate group, which together contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamoylation: The bromopyridine intermediate is then reacted with tert-butyl isocyanate to form the carbamate linkage.
Methylation: Finally, the compound is methylated to introduce the N-methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate include:
tert-butyl N-(6-chloropyridin-2-yl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butyl N-(6-fluoropyridin-2-yl)-N-methylcarbamate: Similar structure but with a fluorine atom instead of bromine.
tert-butyl N-(6-iodopyridin-2-yl)-N-methylcarbamate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence its interactions and applications in various fields.
Eigenschaften
Molekularformel |
C11H15BrN2O2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-5-6-8(12)13-9/h5-7H,1-4H3 |
InChI-Schlüssel |
OOPDICQLTIZXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8578358.png)

![1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8578366.png)



![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8578386.png)

![2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide](/img/structure/B8578398.png)
![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]-2-methoxybenzoic acid](/img/structure/B8578401.png)



